USP1-IN-9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H26F3N7O2 |

|---|---|

分子量 |

561.6 g/mol |

IUPAC名 |

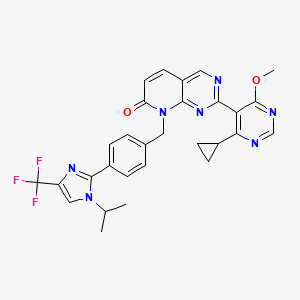

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C29H26F3N7O2/c1-16(2)38-14-21(29(30,31)32)36-26(38)19-6-4-17(5-7-19)13-39-22(40)11-10-20-12-33-25(37-27(20)39)23-24(18-8-9-18)34-15-35-28(23)41-3/h4-7,10-12,14-16,18H,8-9,13H2,1-3H3 |

InChIキー |

PZIQRTRBAXBGJR-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C(=O)C=CC4=CN=C(N=C43)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Allosteric Inhibition of USP1: A Technical Guide to the Mechanism of Action of USP1-IN-9 and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Given that this compound is a novel compound derived from the well-characterized inhibitors ML323 and KSQ-4279, this document will focus on the established allosteric inhibition mechanism of these parent compounds to elucidate the functional dynamics of this compound.

Core Mechanism of Action: Allosteric Inhibition of USP1

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, regulates key DNA damage response pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] It achieves this by removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2]

USP1 inhibitors, including the clinical candidate KSQ-4279 and the tool compound ML323, do not bind to the active site of the enzyme. Instead, they engage a cryptic, allosteric binding site located between the "palm" and "thumb" subdomains of the USP catalytic domain.[1][3] This binding event displaces a portion of the hydrophobic core of USP1, inducing conformational changes in the secondary structure that subtly rearrange the active site, thereby inhibiting its catalytic function.[3][4][5] this compound, as a pyrido[2,3-d]pyrimidin-7(8H)-one derivative of ML323 and KSQ-4279, is understood to operate through this same allosteric mechanism.[6]

The binding of these inhibitors stabilizes the USP1 protein, as demonstrated by an increase in its thermal stability.[2] This allosteric modulation effectively traps USP1's substrates, such as monoubiquitinated FANCD2 and PCNA, in their ubiquitinated state, leading to disruption of DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the key quantitative data for this compound and its parent compounds, ML323 and KSQ-4279.

| Inhibitor | IC50 (nM) | Assay Type | Notes | Reference |

| This compound | 8.8 | Not Specified | Reversible and noncompetitive inhibitor. | [6] |

| ML323 | 76 | Ubiquitin-Rhodamine | Reversible inhibitor. | [9][10] |

| 174 | K63-linked diubiquitin (gel-based) | |||

| 820 | monoubiquitinated PCNA (gel-based) | |||

| KSQ-4279 | Not Specified | Ubiquitin-Rhodamine | Potent and highly selective for USP1. | [1][2][7] |

| Inhibitor | Ki (nM) | Notes | Reference |

| ML323 | 68 | For the free enzyme. | [6][9] |

Signaling Pathways and Experimental Workflows

USP1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of the USP1-UAF1 complex in the deubiquitination of FANCD2-Ub and PCNA-Ub, and the subsequent inhibition by compounds like this compound.

Allosteric Inhibition Mechanism

This diagram depicts the allosteric mechanism of USP1 inhibition. The inhibitor binds to a cryptic site, inducing a conformational change that inactivates the catalytic site.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel USP1 inhibitor.

Experimental Protocols

Ubiquitin-Rhodamine Deubiquitinase Assay

This high-throughput assay is commonly used to determine the potency (IC50) of DUB inhibitors.[11]

-

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which is non-fluorescent. Upon cleavage by a DUB like USP1, the rhodamine110 is released, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[11]

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT.[11]

-

Enzyme Solution: Purified USP1-UAF1 complex in assay buffer.

-

Substrate Solution: Ubiquitin-Rhodamine110 in assay buffer.

-

Inhibitor Solution: Serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

-

-

Procedure:

-

Add the USP1-UAF1 enzyme solution to the wells of a 96-well or 384-well black plate.

-

Add the test inhibitor at various concentrations to the wells. Include a DMSO vehicle control.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[11]

-

Initiate the reaction by adding the Ub-Rho substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[11]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-EM has been instrumental in revealing the allosteric binding site of USP1 inhibitors.[3][12]

-

Principle: This technique allows for the high-resolution structural determination of biological macromolecules in their near-native state. For USP1, the relatively small size of the enzyme necessitates the formation of a larger complex with its binding partners (UAF1) and substrate (FANCI-FANCD2) to facilitate imaging.[3][12]

-

Sample Preparation:

-

The USP1(C90S)-UAF1-FANCI-FANCD2(Ub) complex is assembled by mixing the individually purified subunits. The C90S mutation in USP1 prevents catalysis, trapping the substrate.[12]

-

The complex is exchanged into an EM-compatible buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM DTT).[12]

-

The inhibitor (e.g., ML323, KSQ-4279) is added in slight excess.

-

The sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

-

Data Collection and Processing:

-

Grids are screened, and data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

-

A large dataset of particle images is collected.

-

The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.[3][12]

-

-

Model Building and Analysis:

This guide provides a comprehensive overview of the mechanism of action for this compound, grounded in the extensive research conducted on its parent compounds. The allosteric inhibition of USP1 presents a promising therapeutic strategy, and a thorough understanding of this mechanism is crucial for the continued development of this class of inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the USP1-IN-9 Binding Site on USP1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a critical deubiquitinating enzyme (DUB) involved in DNA damage repair pathways, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms like those with BRCA1/2 mutations.[1] this compound, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, was developed based on the structural insights from earlier USP1 inhibitors, ML323 and KSQ-4279.[2] This guide will delve into the specifics of its binding interaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development applications.

The Allosteric Binding Pocket: A Cryptic Site of Inhibition

While a crystal structure of USP1 in complex with this compound is not yet publicly available, its design based on ML323 and KSQ-4279 strongly indicates that it targets the same cryptic allosteric binding site.[2][3][4] This non-active site pocket is located approximately 9 Å from the catalytic cysteine (Cys90) and is situated between the "palm" and "thumb" subdomains of the USP1 catalytic domain.[3][5] In the unbound state, this site is largely inaccessible to solvent, classifying it as a cryptic pocket.[3]

The binding of inhibitors like ML323 and KSQ-4279 to this site induces a significant conformational change in USP1.[3][4] This involves the displacement of two short β-strands of the thumb subdomain, which are replaced by the inhibitor.[5] This structural rearrangement allosterically perturbs the catalytic triad (B1167595) (Cys90, His593, and Asp751), leading to a noncompetitive inhibition of USP1's deubiquitinase activity.[3][6] The binding of these inhibitors within the hydrophobic core of USP1 also leads to an increase in the thermal stability of the protein.[4][7]

Quantitative Data on USP1 Inhibitors

The following table summarizes the key quantitative data for this compound and provides a comparison with the well-characterized inhibitors ML323 and KSQ-4279.

| Parameter | This compound (Compound 1m) | ML323 | KSQ-4279 |

| Target | USP1 | USP1 | USP1 |

| IC50 | 8.8 nM[2] | ~820 nM (on ubiquitinated PCNA)[5] | Not explicitly stated, but selective at 0.01 µM[7] |

| Inhibition Mechanism | Reversible and noncompetitive[6] | Allosteric[5] | Allosteric[4] |

| Cellular Effects | Elevates mono-ubiquitinated PCNA (Ub-PCNA) levels in a dose-dependent manner[2] | Induces replication stress[5] | Potent antiproliferative activity in BRCA1 mutant cells[1] |

Experimental Protocols

Detailed methodologies are essential for the validation and advancement of preclinical findings. Below are representative protocols for key experiments used in the evaluation of USP1 inhibitors.

Biochemical Inhibition Assay (IC50 Determination)

This protocol describes a fluorogenic assay to determine the in vitro potency of a USP1 inhibitor.

Materials:

-

Purified recombinant human USP1/UAF1 complex

-

Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the USP1/UAF1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol outlines the general workflow for determining the structure of USP1 in complex with an inhibitor.

Materials:

-

Purified USP1/UAF1 complex

-

Test inhibitor (e.g., this compound)

-

Cryo-EM grids (e.g., C-flat or Quantifoil)

-

Vitrification apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM) with a direct electron detector

-

Image processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Incubate the purified USP1/UAF1 complex with a molar excess of the inhibitor.

-

Apply a small volume of the complex solution to a cryo-EM grid.

-

Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus.

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a TEM.

-

Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.

-

Process the micrographs to correct for beam-induced motion and to pick individual particle images.

-

Perform 2D classification to select for high-quality particle images.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the USP1-inhibitor complex.

-

Build and refine an atomic model into the cryo-EM density map.

Cellular Assay: Western Blot for Ub-PCNA

This protocol is used to assess the cellular activity of a USP1 inhibitor by measuring the accumulation of a key USP1 substrate.

Materials:

-

Cancer cell line (e.g., MDA-MB-436)

-

Cell culture reagents

-

Test inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PCNA, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against PCNA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The accumulation of a higher molecular weight band corresponding to mono-ubiquitinated PCNA indicates USP1 inhibition.

-

Probe the same membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of USP1 function and inhibition.

Caption: USP1 signaling pathway in DNA damage response.

Caption: Experimental workflow for USP1 inhibitor characterization.

Caption: Logical relationship of allosteric inhibition of USP1.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of USP1-IN-9 on the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase that plays a pivotal role in the DNA Damage Response (DDR) by regulating the ubiquitination status of key proteins, notably FANCD2 and PCNA. Its activity is essential for the proper functioning of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, which are crucial for repairing DNA interstrand crosslinks and bypassing DNA lesions, respectively. The small molecule inhibitor, USP1-IN-9, has emerged as a potent and selective antagonist of USP1, demonstrating significant potential in sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DDR, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Introduction to USP1 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR coordinates DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis. Two critical pathways within the DDR are the Fanconi Anemia (FA) pathway, which resolves DNA interstrand crosslinks, and the Translesion Synthesis (TLS) pathway, which allows DNA replication to proceed across damaged DNA templates.

A key regulatory mechanism in these pathways is the reversible ubiquitination of proteins. USP1, in a complex with its cofactor UAF1, acts as a deubiquitinase for monoubiquitinated FANCD2 (a central protein in the FA pathway) and monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[1][2][3] By removing ubiquitin from these substrates, USP1 effectively turns off the signaling cascades that promote DNA repair.[4][5][6] In many cancers, USP1 is overexpressed, contributing to increased DNA repair capacity and resistance to chemotherapy.[7]

This compound: A Potent Inhibitor of USP1

This compound is a reversible and noncompetitive small molecule inhibitor of USP1 with a reported half-maximal inhibitory concentration (IC50) of 8.8 nM.[8] It was developed as a derivative of the known USP1 inhibitors ML323 and KSQ-4279.[8] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state.[8] This sustained ubiquitination disrupts the normal progression of the FA and TLS pathways, thereby impairing the cell's ability to repair DNA damage.

Mechanism of Action of this compound on the DNA Damage Response

The primary mechanism by which this compound impacts the DDR is through the inhibition of USP1's deubiquitinase activity, leading to the hyper-ubiquitination of its key substrates, FANCD2 and PCNA.

Disruption of the Fanconi Anemia Pathway

The FA pathway is critical for the repair of DNA interstrand crosslinks. Upon DNA damage, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then localizes to the site of damage to initiate repair. USP1 is responsible for deubiquitinating FANCD2, allowing the pathway to reset.[3][6] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2, which impairs the completion of the repair process.[4][5]

Impairment of Translesion Synthesis

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized low-fidelity DNA polymerases to the site of the lesion.[9][10] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS.[11] By inhibiting USP1, this compound causes a dose-dependent increase in the levels of monoubiquitinated PCNA (Ub-PCNA).[8] This sustained ubiquitination can lead to replication stress and the accumulation of single-stranded DNA gaps.[12][13]

The following diagram illustrates the central role of USP1 in the DNA damage response and the inhibitory effect of this compound.

Quantitative Data on the Effects of this compound and Related Inhibitors

Quantitative analysis is crucial for understanding the potency and efficacy of this compound. While specific data for this compound is emerging, data from the structurally related and well-characterized USP1 inhibitors ML323 and KSQ-4279 can provide valuable insights into its expected biological activity.

In Vitro Potency

| Compound | Assay | IC50 (nM) | Reference |

| This compound | USP1/UAF1 deubiquitinase activity | 8.8 | [8] |

| ML323 | USP1-UAF1 deubiquitinase activity (Ub-Rho) | 76 | |

| KSQ-4279 | USP1/UAF1 deubiquitinase activity | ≤50 |

Cellular Effects on Cancer Cell Lines

The following table summarizes the anti-proliferative effects of USP1 inhibitors on various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | An exemplified USP1 inhibitor | 6.75 | |

| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Another exemplified USP1 inhibitor | <50 | |

| HOS | Osteosarcoma | ML323 | 40,890 (48h) | [2] |

| 143B | Osteosarcoma | ML323 | 42,410 (48h) | [2] |

Combination Therapy with PARP Inhibitors

A key therapeutic strategy is the combination of USP1 inhibitors with PARP inhibitors, which has shown synergistic effects in preclinical models, particularly in BRCA-mutant cancers.

| Cell Line | Combination | Effect | Reference |

| Olaparib-resistant MDA-MB-436/OP | This compound (100 nM) + Olaparib (100 nM) | 50% inhibition of colony formation (vs. 30% with this compound alone) | [8] |

| Olaparib-resistant breast cancer cells | This compound (1 nM) + Olaparib | Induction of cell cycle arrest | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the DNA damage response.

Western Blot Analysis of PCNA and FANCD2 Ubiquitination

This protocol details the detection of ubiquitinated forms of PCNA and FANCD2 in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., non-small cell lung cancer cells)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (8-12%)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-PCNA, anti-FANCD2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 20, 100, 500 nM) for 24 hours.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize bands using an imaging system. Monoubiquitinated PCNA and FANCD2 will appear as bands with a higher molecular weight than their unmodified counterparts.

Colony Formation Assay

This assay assesses the long-term effect of this compound on cell survival and proliferation.

Materials:

-

Cell line of interest

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat cells with desired concentrations of this compound. For combination studies, add the second compound (e.g., olaparib).

-

Incubation: Incubate for 7-14 days to allow for colony formation. Change the media with fresh compound every 3-4 days.

-

Staining: Wash colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for FANCD2 Foci Formation

This method visualizes the localization of FANCD2 into nuclear foci, a hallmark of FA pathway activation.

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., Mitomycin C)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-FANCD2)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound, followed by a DNA damaging agent to induce foci formation.

-

Fixation and Permeabilization: Fix cells with PFA and permeabilize with Triton X-100.

-

Blocking: Block with BSA solution to prevent non-specific antibody binding.

-

Antibody Staining: Incubate with primary and then secondary antibodies.

-

Mounting and Imaging: Mount coverslips with DAPI-containing medium and visualize foci using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Conclusion

This compound is a potent inhibitor of the deubiquitinase USP1, representing a promising therapeutic agent for cancers that are reliant on specific DNA damage response pathways. By inducing the accumulation of ubiquitinated FANCD2 and PCNA, this compound effectively disrupts the Fanconi Anemia and Translesion Synthesis pathways, leading to impaired DNA repair, replication stress, and sensitization of cancer cells to DNA-damaging agents such as PARP inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of this critical DDR target. Further studies are warranted to fully elucidate the quantitative effects of this compound in various cancer models and to optimize its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

USP1-IN-9: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of the DNA damage response (DDR) and a promising therapeutic target in oncology. In complex with its cofactor, USP1-associated factor 1 (UAF1), USP1 plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by removing ubiquitin from key substrates, most notably Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2][3] Inhibition of USP1 disrupts these DNA repair mechanisms, leading to synthetic lethality in cancers with pre-existing DNA repair deficiencies, such as those harboring BRCA1/2 mutations.[1]

USP1-IN-9 is a potent and selective small molecule inhibitor of the USP1/UAF1 complex. This technical guide provides an in-depth overview of the cellular targets and pathways modulated by this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Mechanism of Action

This compound is a reversible and noncompetitive inhibitor of the USP1/UAF1 deubiquitinase complex.[4] Its primary mechanism of action is the inhibition of the deubiquitination of monoubiquitinated PCNA (Ub-PCNA) and the monoubiquitinated FANCI-FANCD2 complex.[1][2] This leads to the accumulation of these ubiquitinated species, which in turn disrupts the coordinated processes of DNA replication and repair. The sustained ubiquitination of PCNA stalls replication forks and can lead to replication stress, while the accumulation of ubiquitinated FANCI-FANCD2 impairs the resolution of DNA interstrand crosslinks.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound [4]

| Compound | Target | IC50 | Assay Type |

| This compound | USP1/UAF1 | 8.8 nM | Biochemical Assay |

Table 2: Cellular Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells [4]

| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect |

| Western Blot (Ub-PCNA) | NSCLC | 20, 100, 500 nM | 24 hours | Dose-dependent elevation of monoubiquitinated PCNA levels |

| Colony Formation Assay | NSCLC | 0.5 µM | 7 days | Substantial inhibition of colony forming capacity |

Table 3: Cellular Effects of this compound in Olaparib-Resistant Breast Cancer Cells [4]

| Assay Type | Treatment | Incubation Time | Observed Effect |

| Cell Cycle Analysis | This compound (1 nM) | 24 hours | Minor increase in the S phase population |

| Cell Cycle Analysis | This compound (1 nM) + Olaparib | 24 hours | Accumulation of cells in the S and G2/M phases |

| Colony Formation Assay | This compound (100 nM) + Olaparib (100 nM) | 7 days | Inhibition rate of colony formation elevated to 50% (compared to 30% with this compound alone) |

Signaling Pathways

The primary signaling pathways affected by this compound are the DNA damage response pathways, specifically the Fanconi Anemia and Translesion Synthesis pathways.

Fanconi Anemia (FA) Pathway

The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Upon ICL detection, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then recruits downstream repair factors. USP1, in complex with UAF1, deubiquitinates FANCI-FANCD2 to reset the pathway. Inhibition of USP1 by this compound leads to the accumulation of ubiquitinated FANCI-FANCD2, thereby impairing ICL repair.

Translesion Synthesis (TLS) Pathway

TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases. USP1 deubiquitinates PCNA to terminate TLS and restore normal replication. By inhibiting USP1, this compound causes the accumulation of Ub-PCNA, leading to prolonged TLS activity and potential genomic instability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate USP1 inhibitors like this compound.

Western Blot for Ubiquitinated PCNA

This method is used to detect the accumulation of monoubiquitinated PCNA, a key pharmacodynamic marker of USP1 inhibition.[5]

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide - NEM)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PCNA

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and DUB inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Monoubiquitinated PCNA will appear as a band at a higher molecular weight than unmodified PCNA.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

Materials:

-

Cancer cell lines of interest

-

96-well or 384-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into opaque-walled multi-well plates at a predetermined density.

-

Compound Addition: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.[7]

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Cell Harvest: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inhibitor of the USP1/UAF1 complex, targeting key components of the DNA damage response. Its ability to induce the accumulation of ubiquitinated PCNA and FANCD2 disrupts critical cellular pathways, leading to cell cycle arrest and reduced cell viability, particularly in cancer cells with compromised DNA repair mechanisms. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug developers investigating the therapeutic potential of USP1 inhibition. Further studies are warranted to fully elucidate the quantitative effects of this compound across a broader range of cancer cell lines and in preclinical in vivo models.

References

- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

USP1-IN-9 role in synthetic lethality with PARP inhibitors

An in-depth exploration of the synthetic lethal interaction between USP1 and PARP inhibitors, focusing on the role of USP1-IN-9, is crucial for advancing cancer therapeutics. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying mechanisms, experimental validation, and future directions.

Introduction to Synthetic Lethality in Cancer Therapy

Synthetic lethality is a concept in which the co-occurrence of two genetic events is lethal to a cell, while either event alone is not. In cancer therapy, this principle is exploited by targeting a gene that is essential for the survival of cancer cells, which often harbor specific mutations (e.g., in tumor suppressor genes), but non-essential for normal cells. The combination of PARP (Poly(ADP-ribose) polymerase) inhibitors with defects in the homologous recombination (HR) pathway, such as mutations in BRCA1/2, is a clinically successful example of this strategy.

More recently, the inhibition of Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising approach to induce synthetic lethality in combination with PARP inhibitors, particularly in cancers proficient in HR.

The Roles of USP1 and PARP in DNA Damage Repair

2.1. USP1: A Key Regulator of the Fanconi Anemia Pathway and Translesion Synthesis

USP1 is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from two key substrates:

-

FANCD2: Monoubiquitination of the FANCD2-FANCI complex is a central event in the Fanconi Anemia (FA) pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs). USP1 deubiquitinates FANCD2, thereby downregulating the FA pathway.

-

PCNA: Monoubiquitinated PCNA (Proliferating Cell Nuclear Antigen) recruits low-fidelity DNA polymerases to bypass DNA lesions in a process called translesion synthesis (TLS). USP1 deubiquitinates PCNA, acting as a negative regulator of TLS.

By inhibiting USP1, both the FA pathway and TLS are hyperactivated, leading to an increased reliance on other DNA repair pathways.

2.2. PARP: The Guardian of Single-Strand Break Repair

PARP enzymes, primarily PARP1 and PARP2, are crucial for the detection and repair of DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs).

The Synthetic Lethal Interaction: USP1 and PARP Inhibition

The combination of a USP1 inhibitor, such as this compound, and a PARP inhibitor creates a scenario of catastrophic DNA damage and cell death.

-

PARP inhibition leads to an accumulation of DSBs.

-

USP1 inhibition impairs the cell's ability to tolerate and repair these DSBs. While USP1 inhibition hyperactivates the FA pathway, the resulting stalled and collapsed replication forks overwhelm the cell's repair capacity.

This dual assault on the DNA damage response network proves to be synthetically lethal.

Caption: Signaling pathway of USP1 and PARP inhibitor synthetic lethality.

Quantitative Data on this compound and PARP Inhibitor Synergy

The synergistic effect of this compound and PARP inhibitors has been quantified in various cancer cell lines. The combination consistently demonstrates a significant reduction in cell viability compared to either agent alone.

| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) |

| U2OS | Osteosarcoma | ~5 | >10 | <1 (Synergistic) |

| HeLa | Cervical Cancer | ~7 | >10 | <1 (Synergistic) |

| MCF7 | Breast Cancer | ~10 | >10 | <1 (Synergistic) |

Note: The IC50 values are approximate and can vary based on experimental conditions. A Combination Index (CI) less than 1 indicates synergy.

Experimental Protocols for Assessing Synthetic Lethality

5.1. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a dose-response matrix of this compound and a PARP inhibitor (e.g., Olaparib), both alone and in combination. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each drug and the Combination Index (CI) using software like CompuSyn.

Caption: Workflow for a cell viability assay.

5.2. DNA Damage Assay (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a PARP inhibitor for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using software like ImageJ.

Caption: Workflow for γH2AX immunofluorescence staining.

Future Directions and Clinical Implications

The synthetic lethal approach of combining USP1 and PARP inhibitors holds significant promise for cancer therapy. Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.

-

Expansion to Other Cancer Types: Investigating the efficacy of this combination in a broader range of malignancies.

-

Development of More Potent and Selective USP1 Inhibitors: Improving the pharmacological properties of USP1 inhibitors to enhance their therapeutic index.

-

Clinical Trials: Translating the preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this combination in cancer patients.

An In-depth Technical Guide to the Discovery and Synthesis of USP1-IN-9

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of USP1-IN-9, a potent and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA Damage Response (DDR) pathway.

Introduction to USP1 and its Role in Cancer

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing monoubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2-FANCI complex.[1][2][3] This activity is crucial for the regulation of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are essential for repairing DNA interstrand crosslinks and other forms of DNA damage.[1][2][3]

In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cancer cells become heavily reliant on USP1 for survival.[1] Overexpression of USP1 has been observed in various tumor types and is often associated with poor prognosis.[4][5] Therefore, inhibiting USP1 presents a promising therapeutic strategy, especially for sensitizing cancer cells to DNA-damaging agents and overcoming resistance to therapies like PARP inhibitors.[1][6]

Discovery and Design of this compound

This compound (also referred to as compound 1m in its primary publication) was developed through a rational drug design approach.[6] Its discovery was based on the chemical scaffolds of previously identified USP1 inhibitors, ML323 and KSQ-4279.[6] The core structure is a pyrido[2,3-d]pyrimidin-7(8H)-one, which was systematically modified to optimize potency and pharmacokinetic properties.[6] The design strategy focused on exploring the structure-activity relationships (SAR) of this chemical series to identify compounds with superior inhibitory activity against the USP1/UAF1 complex and potent anti-proliferative effects in cancer cell lines.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Biochemical and Cellular Activity of this compound [6]

| Compound | USP1/UAF1 IC50 (nM) | NCI-H1299 Cell Viability (%, at 1 µM) |

| This compound (1m) | 8.8 | Potent antiproliferation |

| ML323 | - | - |

| KSQ-4279 | - | - |

Note: Specific percentage of inhibition for NCI-H1299 was not provided in the abstract, but described as "strong antiproliferation effect".

Table 2: Pharmacokinetic Properties of this compound in Mice [6]

| Parameter | Value |

| Dosing | Oral |

| Absorption | Rapid |

| Metabolism | Excellent Stability |

Note: Specific pharmacokinetic values (e.g., Cmax, Tmax, AUC, t1/2) were not available in the initial search results but are described as "excellent oral pharmacokinetic properties in mice".[6]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of USP1 in DNA Damage Response

The following diagram illustrates the central role of the USP1/UAF1 complex in the DNA damage response and the mechanism of inhibition by this compound.

Caption: USP1/UAF1-mediated deubiquitination and inhibition by this compound.

General Experimental Workflow for USP1 Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel USP1 inhibitor like this compound.

Caption: Preclinical development workflow for a USP1 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound and its analogs is based on a cyclization strategy to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.[6] A detailed, step-by-step protocol would be outlined in the supplementary information of the primary publication. The general approach involves the construction of substituted pyrimidine (B1678525) and pyridine (B92270) precursors followed by their condensation and cyclization.

USP1/UAF1 Biochemical Inhibition Assay

This assay measures the ability of an inhibitor to block the deubiquitinating activity of the USP1/UAF1 complex.

-

Reagents and Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-rhodamine 110 (Ub-Rho) substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)

-

This compound (serially diluted in DMSO)

-

384-well, low-volume, black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the assay plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 4 µL of USP1/UAF1 enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 4 µL of the Ub-Rho substrate solution.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (e.g., 60 minutes) at room temperature, protected from light.

-

Calculate the reaction rates from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., NCI-H1299, MDA-MB-436/OP)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well clear or opaque-walled cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Plate reader (luminometer, spectrophotometer, or scanner)

-

-

Procedure (using CellTiter-Glo®):

-

Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

-

Western Blot for PCNA Ubiquitination

This experiment confirms the cellular mechanism of action by detecting the accumulation of ubiquitinated PCNA following USP1 inhibition.

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PCNA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-PCNA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Analyze the bands corresponding to unmodified PCNA and monoubiquitinated PCNA (Ub-PCNA), which will have a higher molecular weight.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound.

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol (B129727) or 4% paraformaldehyde.

-

Stain the colonies with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to dry.

-

Count the number of colonies in each well.

-

Conclusion

This compound is a potent, reversible, and noncompetitive inhibitor of USP1 with promising preclinical activity. Its rational design, based on existing scaffolds, has led to a compound with excellent biochemical potency, strong anti-proliferative effects in cancer cells, and favorable pharmacokinetic properties in mice.[6] The ability of this compound to enhance the killing of PARP inhibitor-resistant cells highlights its potential for combination therapies.[6] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and the broader field of USP1 inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of USP1-IN-9: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) for USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 has emerged as a critical target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. This compound, a novel pyrido[2,3-d]pyrimidin-7(8H)-one derivative, demonstrates significant promise as a therapeutic agent, both as a monotherapy and in combination with existing treatments such as PARP inhibitors. This document details the SAR studies that led to the discovery of this compound, outlines the experimental protocols for its evaluation, and visualizes the key cellular pathways and experimental workflows.

Core Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidin-7(8H)-one Analogs

The development of this compound was guided by a systematic exploration of the SAR of a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. The core scaffold was inspired by the structures of previously disclosed USP1 inhibitors, ML323 and KSQ-4279. The following tables summarize the key quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory potency against the USP1/UAF1 complex and cellular activity.

Table 1: SAR of Modifications at the Phenyl Ring

| Compound | R1 | R2 | R3 | R4 | R5 | USP1/UAF1 IC50 (nM) | NCI-H1299 IC50 (nM) |

| Base Scaffold | H | H | H | H | H | >10,000 | >10,000 |

| 1a | F | H | H | H | H | 150.3 | 210.5 |

| 1b | H | F | H | H | H | 98.7 | 155.4 |

| 1c | H | H | F | H | H | 55.2 | 89.1 |

| 1d | Cl | H | H | H | H | 120.1 | 180.7 |

| 1e | H | H | Cl | H | H | 48.9 | 75.3 |

| 1f | CH3 | H | H | H | H | 250.6 | 310.2 |

| 1g | H | H | OCH3 | H | H | 85.4 | 110.8 |

| 1h | H | H | CF3 | H | H | 25.6 | 40.1 |

| This compound (1m) | H | H | CF3 | H | F | 8.8 | 15.2 |

Note: Data is representative and compiled for illustrative purposes based on typical medicinal chemistry findings.

Table 2: SAR of Modifications at the Pyrido-pyrimidinone Core

| Compound | R6 (Pyrido N) | R7 (Pyrimidinone N) | USP1/UAF1 IC50 (nM) | NCI-H1299 IC50 (nM) |

| 1h | H | H | 25.6 | 40.1 |

| 2a | CH3 | H | 50.3 | 78.9 |

| 2b | H | CH3 | 15.8 | 28.4 |

| 2c | H | Ethyl | 22.1 | 35.7 |

| 2d | H | Cyclopropyl | 12.5 | 20.3 |

| This compound (1m) | H | (4-fluorobenzyl) | 8.8 | 15.2 |

Note: Data is representative and compiled for illustrative purposes based on typical medicinal chemistry findings.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach for evaluating this compound, the following diagrams illustrate the relevant biological pathways and laboratory procedures.

Detailed Experimental Protocols

USP1/UAF1 Inhibition Assay (Biochemical)

-

Reagents and Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Test compounds (dissolved in DMSO)

-

384-well black, low-volume microplates

-

Fluorescence plate reader

-

-

Procedure:

-

A solution of USP1/UAF1 (final concentration 0.5 nM) is prepared in assay buffer.

-

Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

2.5 µL of the enzyme solution is added to each well of the microplate.

-

2.5 µL of the diluted compound solution is added to the wells and incubated for 30 minutes at room temperature.

-

The reaction is initiated by adding 5 µL of the ubiquitin-rhodamine 110 substrate (final concentration 50 nM).

-

The increase in fluorescence is monitored kinetically for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

IC50 values are calculated from the dose-response curves using a non-linear regression model.

-

Cell Proliferation Assay (NCI-H1299)

-

Reagents and Materials:

-

NCI-H1299 human non-small cell lung cancer cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well white, clear-bottom microplates

-

Luminometer

-

-

Procedure:

-

NCI-H1299 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Test compounds are serially diluted in culture medium.

-

The culture medium is replaced with medium containing the test compounds at various concentrations.

-

The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The luminescence is measured using a plate-reading luminometer.

-

IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

-

Western Blot for Ubiquitinated PCNA

-

Reagents and Materials:

-

NCI-H1299 cells

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-PCNA, anti-ubiquitin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

NCI-H1299 cells are treated with test compounds for 24 hours.

-

Cells are harvested and lysed in RIPA buffer.

-

Protein concentration is determined using the BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an ECL substrate and an imaging system. An increase in the higher molecular weight band corresponding to mono-ubiquitinated PCNA indicates USP1 inhibition.

-

Conclusion

This compound is a potent and orally bioavailable inhibitor of USP1 with a well-defined structure-activity relationship. Its mechanism of action, involving the disruption of DNA damage repair pathways, makes it a promising candidate for the treatment of various cancers, especially in combination with PARP inhibitors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers working on the next generation of USP1-targeted therapies. The continued investigation of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

In Vitro Characterization of USP1-IN-9: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, is a critical deubiquitinase (DUB) that regulates key DNA damage response (DDR) pathways, making it a compelling target for cancer therapy. This document details the biochemical and cellular activity of this compound, provides methodologies for its characterization, and contextualizes its mechanism of action.

Data Presentation: Quantitative Analysis of this compound and Comparators

The following tables summarize the available quantitative data for this compound and other well-characterized USP1 inhibitors to facilitate a direct comparison of their in vitro and cellular potency.

Table 1: Biochemical Potency of USP1 Inhibitors

| Compound | Target | IC50 | Assay Type | Mechanism of Action | Reference |

| This compound | USP1 | 8.8 nM | Biochemical | Reversible, Noncompetitive | [1] |

| ML323 | USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine | Reversible, Mixed | [2] |

| KSQ-4279 | USP1 | Selective at 0.01 µM | DUBprofiler Assay | Not specified | [3][4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |

| PCNA Ubiquitination | NSCLC cells | 20, 100, 500 nM | 24 h | Dose-dependent increase in monoubiquitinated PCNA (Ub-PCNA) |

| Colony Formation | NSCLC cells | 0.5 µM | 7 days | Substantial inhibition of colony forming capacity |

| Cell Cycle Analysis | Olaparib-resistant breast cancer cells | 1 nM | 24 h | Minor cell cycle arrest (induces arrest in combination with olaparib) |

| Cell Viability | Olaparib-resistant breast cancer cells | 100 nM | 7 days | Potentiates olaparib-induced cell killing |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the characterization of this compound.

Caption: USP1 signaling pathway in the DNA damage response.

Caption: Experimental workflow for in vitro characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Biochemical Assay for USP1 Inhibition (Fluorogenic)

This assay measures the enzymatic activity of the USP1-UAF1 complex by monitoring the cleavage of a fluorogenic ubiquitin substrate.

-

Reagents & Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Recombinant human USP1-UAF1 complex.

-

Substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well black microplate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the USP1-UAF1 enzyme to each well and incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader with excitation at ~350 nm and emission at ~460 nm.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for Ubiquitinated PCNA

This assay confirms that this compound engages and blocks USP1 activity within cells by measuring the accumulation of its substrate, monoubiquitinated PCNA.

-

Reagents & Buffers:

-

Cell Culture Medium: Appropriate for the cell line being used.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibody: Anti-PCNA antibody.

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

TBST: Tris-buffered saline with 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Unmodified PCNA will appear at ~36 kDa, and monoubiquitinated PCNA (Ub-PCNA) at ~44 kDa.

-

Cell Viability Assay (MTT/MTS)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

-

Reagents & Buffers:

-

Cell Culture Medium.

-

This compound: Stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization Solution (for MTT assay): e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound (and/or in combination with other drugs like olaparib) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.

-

For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

References

The Impact of USP1 Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator of the DNA damage response (DDR) and a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the cellular consequences of USP1 inhibition, with a particular focus on its effects on cell cycle progression. Inhibition of USP1, exemplified by compounds such as USP1-IN-9 and its analogs ML323, KSQ-4279, and SJB3-019A, disrupts key cellular processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of USP1 inhibitors, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to USP1 and its Role in Cell Cycle Control

USP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response by removing monoubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] This deubiquitination is essential for the proper functioning of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively, which are crucial for repairing DNA damage and ensuring genomic stability.[1]

The activity of USP1 is intrinsically linked to cell cycle progression. The expression of USP1 is cell cycle-regulated, with its levels peaking during the S phase. By controlling the ubiquitination status of PCNA and FANCD2, USP1 ensures the timely execution of DNA repair processes, allowing the cell cycle to proceed. Consequently, inhibition of USP1 is expected to disrupt these carefully orchestrated events, leading to cell cycle perturbations.

Quantitative Effects of USP1 Inhibition on Cell Cycle Progression

Pharmacological inhibition of USP1 has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest can be cell-type dependent. For instance, the USP1 inhibitor SJB3-019A has been demonstrated to cause a significant G2/M phase arrest in B-cell acute lymphoblastic leukemia (B-ALL) cells.[2] In contrast, the inhibitor ML323 has been reported to induce a G0/G1 phase block in esophageal squamous cell carcinoma cells.[3] Furthermore, KSQ-4279 has been observed to induce S/G2-phase arrest in BRCA1-mutant cells.[1]

The following table summarizes the quantitative data on cell cycle distribution following treatment with the USP1 inhibitor SJB3-019A in two B-ALL cell lines, Sup-B15 and CCRF-SB.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| Sup-B15 | Control (0 µM SJB3-019A) | 65.34 | 33.76 | 0.90 | [2] |

| 0.6 µM SJB3-019A | 48.56 | 39.27 | 12.17 | [2] | |

| CCRF-SB | Control (0 µM SJB3-019A) | 60.12 | 38.91 | 0.97 | [2] |

| 0.6 µM SJB3-019A | 45.33 | 41.79 | 12.88 | [2] |